Cas no 2171219-15-9 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid)

1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid
- 2171219-15-9
- 1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid
- EN300-1513771
-
- インチ: 1S/C24H26N2O5/c1-14(2)20(21(27)26-24(11-12-24)22(28)29)25-23(30)31-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1
- InChIKey: BYBCIYKKGSBVST-FQEVSTJZSA-N
- SMILES: OC(C1(CC1)NC([C@H](C(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- 精确分子量: 422.18417193g/mol
- 同位素质量: 422.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 31
- 回転可能化学結合数: 8
- 複雑さ: 682
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- XLogP3: 3.7
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1513771-5000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 5000mg |
$2235.0 | 2023-09-27 | ||
Enamine | EN300-1513771-100mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 100mg |
$678.0 | 2023-09-27 | ||
Enamine | EN300-1513771-250mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 250mg |
$708.0 | 2023-09-27 | ||
Enamine | EN300-1513771-500mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 500mg |
$739.0 | 2023-09-27 | ||
Enamine | EN300-1513771-10000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 10000mg |
$3315.0 | 2023-09-27 | ||
Enamine | EN300-1513771-1000mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 1000mg |
$770.0 | 2023-09-27 | ||
Enamine | EN300-1513771-50mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 50mg |
$647.0 | 2023-09-27 | ||
Enamine | EN300-1513771-1.0g |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1513771-2500mg |
1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]cyclopropane-1-carboxylic acid |
2171219-15-9 | 2500mg |
$1509.0 | 2023-09-27 |
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid 関連文献
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Shachi Mittal Analyst, 2019,144, 2635-2642
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acidに関する追加情報
Introduction to 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid (CAS No. 2171219-15-9)
1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid, identified by its CAS number 2171219-15-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its cyclopropane ring structure, which is a key feature in drug design due to its unique conformational constraints and biological activity. The presence of a chiral center at the (2S) position further enhances its potential as a building block for enantioselective drugs, a critical consideration in modern pharmacology.
The molecular framework of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid incorporates several pharmacophoric elements that make it particularly interesting for therapeutic applications. The fluoren-9-ylmethoxycarbonyl moiety, for instance, is a well-known protecting group in peptide synthesis but also serves as a lipophilic anchor that can modulate the compound's solubility and bioavailability. This feature is particularly relevant in the development of oral formulations, where optimal solubility is often a prerequisite for efficacy. Additionally, the cyclopropane ring introduces rigidity to the molecule, which can influence its binding affinity to biological targets, such as enzymes or receptors.
In recent years, there has been growing interest in the use of cyclopropane-containing compounds as pharmacological agents due to their ability to induce conformational changes in proteins and nucleic acids. For example, studies have demonstrated that cyclopropanes can stabilize certain protein conformations, thereby affecting enzyme activity or receptor binding. The chiral nature of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid may further enhance this effect, allowing for the development of enantiomerically pure drugs with improved selectivity and reduced side effects.
The amide functionality in the molecule is another important pharmacophore that can participate in hydrogen bonding interactions with biological targets. This makes it a versatile scaffold for designing molecules that can interact with a wide range of proteins, including therapeutic targets such as kinases, proteases, and transcription factors. Moreover, the methylbutanamido group provides additional steric bulk and can be used to fine-tune the compound's interaction with biological targets by modulating its shape and electronic properties.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such complex molecules with high accuracy. By leveraging molecular docking simulations and quantum mechanical calculations, scientists can gain insights into how 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid interacts with its intended targets at the atomic level. These computational studies have been instrumental in guiding experimental efforts and optimizing drug candidates for better efficacy and selectivity.
The synthesis of this compound presents unique challenges due to its complex structure. However, recent developments in synthetic methodology have made it more feasible to produce such molecules on a scalable basis. For instance, asymmetric catalysis has been employed to introduce the chiral center at the (2S) position with high enantioselectivity. Additionally, protecting group strategies have been refined to ensure that each functional group is manipulated without compromising the integrity of the overall molecule.
One of the most promising applications of 1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid lies in its potential as an intermediate in the synthesis of novel therapeutics. Researchers are exploring its use in designing small-molecule inhibitors targeting various diseases, including cancer, inflammation, and neurodegenerative disorders. The cyclopropane ring and chiral center provide unique structural features that can be exploited to develop drugs with enhanced potency and reduced toxicity.
The role of fluorinated aromatic rings in medicinal chemistry cannot be overstated. The fluoren-9-yl moiety not only contributes to the lipophilicity of the molecule but also enhances its metabolic stability, making it an attractive feature for drug candidates intended for oral administration. Furthermore, fluorine atoms can participate in weak interactions with biological targets, such as halogen bonds, which can significantly improve binding affinity.
In conclusion,1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid (CAS No. 2171219-15-9) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements makes it a valuable scaffold for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new applications for this compound and related derivatives,1-(2S)-2-({(9H-fluoren-9-y l)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane -1-carboxylic acid is poised to play an increasingly important role in the development of next-generation pharmaceuticals.
2171219-15-9 (1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidocyclopropane-1-carboxylic acid) Related Products
- 1599479-20-5(2-{9-[(tert-butoxy)carbonyl]-1-oxa-9-azaspiro[5.5]undecan-3-yl}acetic acid)
- 2228770-09-8(4-cyclopropyl-5-(3-methylazetidin-3-yl)oxy-1,3-thiazole)
- 1804777-94-3(4-Hydroxy-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-5-acetic acid)
- 135622-82-1(ADP-RIBOSYLCYCLASE)
- 1021256-72-3(N-(4-{2-[(3-fluoro-4-methylphenyl)carbamoyl]ethyl}-1,3-thiazol-2-yl)benzamide)
- 2097899-54-0(9-ethoxy-2-(4-methylphenyl)-3H,4H,5H-chromeno2,3-dpyrimidin-4-one)
- 1797878-37-5([(3-ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 13734-29-7(BOC-LYS(TOS)-OH DCHA)
- 2680869-48-9(benzyl N-(5-chloro-3-iodopyridin-2-yl)carbamate)
- 2680848-39-7(5-{1-[(Prop-2-en-1-yloxy)carbonyl]piperidin-2-yl}-1,3-oxazole-4-carboxylic acid)




